Orlistat Dimer Impurity
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Description
Orlistat Dimer Impurity is an impurity of Orlistat, which is a pancreatic lipase inhibitor acting locally in the gastrointestinal tract to inhibit lipase .
Synthesis Analysis
The synthesis of Orlistat involves various complex processes. It is a chemically synthesized hydrogenated derivative of lipstatin, a natural product of Streptomyces toxytrycini . The analytical methods reported for the estimation of Orlistat are complex, expensive, and deficient in reproducibility .Chemical Reactions Analysis
Orlistat acts by inhibiting gastric and pancreatic lipases, the enzymes that break down triglycerides in the intestine . The exact chemical reactions involving the Orlistat Dimer Impurity are not specified in the sources retrieved.Future Directions
Recent studies on obese mice treated with Orlistat revealed a significantly altered gut microbial profile marked by an over-abundance of Proteobacteria and alterations in secondary gut metabolites . This suggests that future research could focus on the impact of Orlistat and its impurities on gut microbiota and secondary metabolites.
properties
IUPAC Name |
[(7R,8S,10S)-7-[[(2S)-1-[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl]oxy-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] (2S)-2-formamido-4-methylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H106N2O9/c1-9-13-17-21-23-25-27-29-31-35-46(66-56(64)50(58-43-60)39-44(5)6)41-52(61)48(37-33-19-15-11-3)54(62)59-51(40-45(7)8)57(65)67-47(36-32-30-28-26-24-22-18-14-10-2)42-53-49(55(63)68-53)38-34-20-16-12-4/h43-53,61H,9-42H2,1-8H3,(H,58,60)(H,59,62)/t46-,47-,48+,49-,50-,51-,52-,53-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVMPRANOWJTRG-KREHMKRNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)C(CCCCCC)C(CC(CCCCCCCCCCC)OC(=O)C(CC(C)C)NC=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCCC)[C@H](C[C@H](CCCCCCCCCCC)OC(=O)[C@H](CC(C)C)NC=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H106N2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858258 |
Source
|
Record name | (7R,8S,10S)-7-{[(2S)-1-({(2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl}oxy)-4-methyl-1-oxopentan-2-yl]carbamoyl}-8-hydroxyhenicosan-10-yl (2S)-2-formamido-4-methylpentanoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
963.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Orlistat Dimer Impurity | |
CAS RN |
881900-54-5 |
Source
|
Record name | (7R,8S,10S)-7-{[(2S)-1-({(2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl}oxy)-4-methyl-1-oxopentan-2-yl]carbamoyl}-8-hydroxyhenicosan-10-yl (2S)-2-formamido-4-methylpentanoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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